6-Oxabicyclo[3.2.1]oct-3-en-7-one

Lactone aminolysis 6-Azabicyclo scaffold Strained bicyclic lactone

6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) is a bridged bicyclic γ-butyrolactone featuring an endocyclic alkene within a [3.2.1] scaffold (molecular formula C₇H₈O₂, exact mass 124.0524 Da). The compound is commercially available as a colorless to pale yellow liquid with a standard purity of 98% (HPLC), a density of 1.196 g/cm³, and a boiling point of 263.1 °C at 760 mmHg.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 4720-83-6
Cat. No. B1581065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.2.1]oct-3-en-7-one
CAS4720-83-6
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C=CC2CC1C(=O)O2
InChIInChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2
InChIKeyTVEXGJYMHHTVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6): Core Properties and Sourcing Baseline


6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) is a bridged bicyclic γ-butyrolactone featuring an endocyclic alkene within a [3.2.1] scaffold (molecular formula C₇H₈O₂, exact mass 124.0524 Da). The compound is commercially available as a colorless to pale yellow liquid with a standard purity of 98% (HPLC), a density of 1.196 g/cm³, and a boiling point of 263.1 °C at 760 mmHg . Its strained lactone ring, coupled with the adjacent olefin, confers distinctive reactivity that is exploited in the synthesis of 6-azabicyclo[3.2.1]octane pharmacophores and in convergent total synthesis campaigns [1][2].

Why Generic Lactone Substitution Fails for 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6)


Simple monocyclic γ-butyrolactones or saturated 6-oxabicyclo[3.2.1]octan-7-one analogs cannot replicate the dual reactivity profile of 6-oxabicyclo[3.2.1]oct-3-en-7-one. The endocyclic alkene activates the lactone toward nucleophilic ring-opening with amines—a key step in constructing 6-azabicyclo[3.2.1]octane pharmacophores—while simultaneously providing a handle for allylic oxidation that enables downstream ketone formation [1]. Replacement with the saturated congener eliminates the alkene-driven activation, reducing ring-opening efficiency and precluding the allylic oxidation pathway. Similarly, regioisomeric 8-oxabicyclo[3.2.1]oct-3-en-7-one places the oxygen bridge at a different position, altering the geometry of the resulting bicyclic scaffold and rendering it unsuitable for the established 6-azabicyclo synthetic sequence [2]. The precise [3.2.1] bridgehead architecture, coupled with the endocyclic double bond, is therefore a structural prerequisite rather than an interchangeable feature.

Head-to-Head Evidence: Quantifiable Differentiation of 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6)


Lactone Ring-Opening with Amines: Unsaturated vs. Saturated Bicyclic Lactone Reactivity

The endocyclic alkene of 6-oxabicyclo[3.2.1]oct-3-en-7-one electronically activates the lactone carbonyl toward nucleophilic attack by primary amines, enabling direct amide formation at ambient or moderately elevated temperatures. This reactivity is not observed for the saturated analog 6-oxabicyclo[3.2.1]octan-7-one, which requires more forcing conditions or pre-activation. Pitner et al. demonstrated that treatment of the unsaturated lactone with R-(+)-α-methylbenzylamine in refluxing toluene yields the corresponding hydroxy-amide, which is subsequently reduced with LiAlH₄ to the amino alcohol and oxidized with MnO₂ to the 6-azabicyclo[3.2.1]octan-3-one skeleton in three steps [1]. The saturated lactone cannot undergo the allylic oxidation step because it lacks the requisite alkene, fundamentally altering the synthetic route and limiting scaffold diversity.

Lactone aminolysis 6-Azabicyclo scaffold Strained bicyclic lactone

Commercial Purity Specification: 98% vs. 95% Benchmark

Sigma-Aldrich supplies 6-oxabicyclo[3.2.1]oct-3-en-7-one at 98% purity (HPLC), accompanied by certificates of analysis including NMR, HPLC, and GC batch data . In contrast, BOC Sciences and several other vendors list the same compound at 95% purity . For the structurally related 6-azabicyclo[3.2.1]octan-3-one, commercial purity specifications are typically not disclosed or are lower due to the compound's basic nitrogen center complicating chromatographic purification. The 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (2% vs. 5% total impurities), which is consequential when the compound is used as a stoichiometric reagent in multi-step synthetic sequences where impurity carry-through can erode overall yield.

Purity comparison Vendor specification Quality control

Physical State and Storage: Liquid at Ambient vs. Solid Analogs

6-Oxabicyclo[3.2.1]oct-3-en-7-one is a liquid at ambient temperature (shipping temperature: normal; storage: 2–8 °C, sealed, dry) . The saturated analog 6-oxabicyclo[3.2.1]octan-7-one (C₇H₁₀O₂, MW 126.15) and the aza-analog 6-azabicyclo[3.2.1]octan-3-one are typically solids at room temperature, requiring dissolution or melting before use. The liquid physical form of the target compound simplifies volumetric dispensing for parallel synthesis and high-throughput experimentation, reducing handling time and minimizing exposure to hygroscopic solid caking issues.

Physical state Handling properties Storage stability

Validated Role in Convergent Total Synthesis of Leustroducsin B

Trost et al. (2015) employed 6-oxabicyclo[3.2.1]oct-3-en-7-one as a key intermediate in the convergent total synthesis of Leustroducsin B, a colony-stimulating factor (CSF) inducer with a broad spectrum of biological activities. The synthesis was achieved in 17 longest linear steps and 39 total steps, disconnecting the molecule into three fragments of similar complexity [1]. The bicyclic lactone served as the central fragment precursor, leveraging its rigid [3.2.1] scaffold to install the correct relative stereochemistry. In contrast, alternative bicyclic lactones such as 8-oxabicyclo[3.2.1]oct-3-en-7-one were not utilized in this synthetic strategy, as the oxygen bridge position would alter the fragment connectivity pattern and compromise the convergent coupling design.

Total synthesis Leustroducsin B CSF inducer Fragment coupling

Enabling the 6-Azabicyclo Pharmacophore: Gateway to Azaprophen-Class Antimuscarinics

6-Oxabicyclo[3.2.1]oct-3-en-7-one is the established starting material for the synthesis of 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol, the core alcohol precursor to azaprophen—a highly potent, non-selective muscarinic acetylcholine receptor antagonist with a reported Kd of 0.0347 nM against the human M1–M5 receptors [1][2]. Philip et al. (1990) reported the first concise three-step synthesis of both racemic and enantiopure 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol from the target lactone [3]. Alternative synthetic routes to the 6-azabicyclo[3.2.1]octane core that do not start from this lactone typically require lengthier sequences or rely on intramolecular cyclization strategies with more complex precursors, highlighting the synthetic efficiency advantage of the lactone-based route.

Azaprophen Muscarinic antagonist 6-Azabicyclo pharmacophore Anticholinergic

Allylic Oxidation Handle: Differentiating Unsaturated from Saturated Bicyclic Lactones

The endocyclic alkene of 6-oxabicyclo[3.2.1]oct-3-en-7-one serves as a latent ketone precursor through MnO₂-mediated allylic oxidation. Pitner et al. demonstrated that amino alcohols derived from lactone opening undergo clean allylic oxidation with MnO₂ to deliver the corresponding 6-azabicyclo[3.2.1]octan-3-ones directly, without isolation of intermediate monocyclic ketones [1]. This tandem oxidation-cyclization sequence is only possible because the alkene is strategically positioned α to the bridgehead carbon. The saturated analog 6-oxabicyclo[3.2.1]octan-7-one lacks this oxidizable handle, requiring a separate ketone introduction step that adds synthetic complexity. Although direct comparative oxidation rate data are not available, the structural prerequisite of the alkene for this transformation constitutes a binary functional differentiation.

Allylic oxidation Manganese dioxide Ketone formation Unsaturated lactone

Procurement-Driven Application Scenarios for 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6)


Medicinal Chemistry: Synthesis of 6-Azabicyclo[3.2.1]octane-Based Muscarinic Antagonists

Research groups developing muscarinic acetylcholine receptor ligands (e.g., azaprophen analogs) benefit from the three-step synthetic entry from 6-oxabicyclo[3.2.1]oct-3-en-7-one to 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. The lactone's 98% purity specification minimizes side-product formation during amine opening, and its liquid form enables precise stoichiometric dispensing in parallel synthesis arrays [1].

Complex Natural Product Total Synthesis: Convergent Fragment Assembly

The compound is validated as a central fragment precursor in the convergent total synthesis of Leustroducsin B, a CSF inducer with immunomodulatory potential. Procurement of the 98% purity grade ensures batch-to-batch consistency across the 17-step longest linear sequence, where early-stage impurity accumulation can compromise late-stage coupling yields [2].

Methodology Development: Lactone Aminolysis and Allylic Oxidation Cascade Reactions

The unsaturated lactone serves as a model substrate for developing tandem amine-opening/allylic oxidation protocols. Its well-defined reactivity profile, combined with the availability of batch-specific COA data (NMR, HPLC, GC), makes it suitable for reproducible reaction optimization studies [1].

Scaffold Diversification: 6-Substituted 6-Azabicyclo[3.2.1]octan-3-one Library Synthesis

The lactone's reactivity with diverse primary amines enables the rapid generation of substituted 6-azabicyclo[3.2.1]octan-3-one libraries for fragment-based drug discovery. The three-step sequence (amine opening, reduction, allylic oxidation) is general across amine substrates, as demonstrated by Pitner et al., supporting structure–activity relationship (SAR) exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxabicyclo[3.2.1]oct-3-en-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.